![molecular formula C9H13FN2O3S B13227736 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide](/img/structure/B13227736.png)
3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide is a chemical compound with the molecular formula C9H13FN2O3S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a fluorine atom, a methylamino group, and a sulfonamide group, which contribute to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide typically involves several steps. One common synthetic route includes the reaction of 3-fluoro-4-nitrobenzenesulfonamide with 2-(methylamino)ethanol under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .
Industrial production methods may vary, but they generally involve similar synthetic routes with optimization for large-scale production. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the sulfonamide group is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific context of its use, such as in biochemical assays or therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide can be compared with other similar compounds, such as:
This compound hydrochloride: This compound is a hydrochloride salt form, which may have different solubility and stability properties.
This compound derivatives: Various derivatives with modifications to the functional groups can exhibit different chemical and biological properties.
Eigenschaften
Molekularformel |
C9H13FN2O3S |
|---|---|
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
3-fluoro-4-[2-(methylamino)ethoxy]benzenesulfonamide |
InChI |
InChI=1S/C9H13FN2O3S/c1-12-4-5-15-9-3-2-7(6-8(9)10)16(11,13)14/h2-3,6,12H,4-5H2,1H3,(H2,11,13,14) |
InChI-Schlüssel |
KOWXJSVDBYMIMS-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCOC1=C(C=C(C=C1)S(=O)(=O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


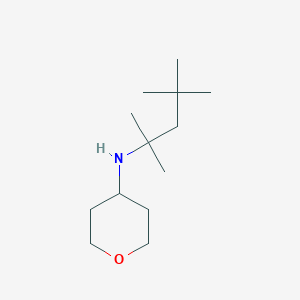
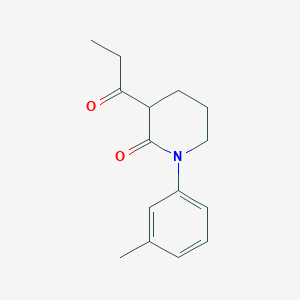
![8,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B13227674.png)

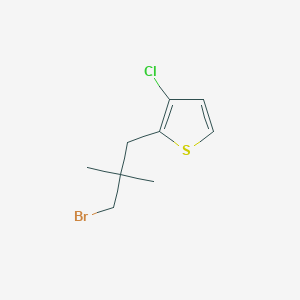
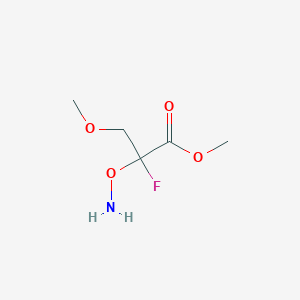
![N-[2-(allyloxy)benzyl]-N-2,3-dihydro-1,4-benzodioxin-6-ylamine](/img/structure/B13227701.png)


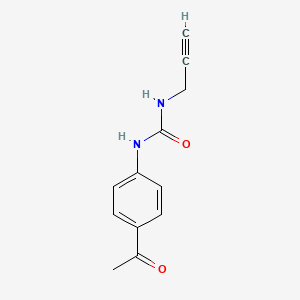
![2-Chloro-6-[methyl(propyl)amino]pyridine-4-carbonitrile](/img/structure/B13227712.png)

![12-Thia-3,4,6-triazatricyclo[7.3.0.0,2,6]dodeca-1(9),2,4,7,10-pentaene-8-carbonitrile](/img/structure/B13227721.png)
![Butyl[(2,3-difluorophenyl)methyl]amine](/img/structure/B13227727.png)
